molecular formula C17H12F2O B14044128 1-(3-(Difluoromethoxy)phenyl)naphthalene

1-(3-(Difluoromethoxy)phenyl)naphthalene

Cat. No.: B14044128
M. Wt: 270.27 g/mol
InChI Key: KUISTZBMOAABIN-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)phenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 3-(difluoromethoxy)phenyl group.

The compound’s structural features—a rigid naphthalene backbone and a fluorinated substituent—may confer unique physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation, which are advantageous in pharmaceutical or materials science applications .

Properties

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H12F2O/c18-17(19)20-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H

InChI Key

KUISTZBMOAABIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of naphthalene derivatives with difluoromethoxy-substituted phenyl compounds. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 3-(difluoromethoxy)benzyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)naphthalene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is crucial in the context of treating neurological disorders like depression and Parkinson’s disease.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)naphthalene (9g)

  • Structure : Methoxy (-OCH₃) group instead of difluoromethoxy.
  • Synthesis : Prepared via Ni-catalyzed cross-coupling of 3-methoxyphenylmagnesium bromide with a naphthalene precursor (79% yield) .
  • Key Differences :
    • The methoxy group is electron-donating, contrasting with the electron-withdrawing nature of difluoromethoxy.
    • Lower lipophilicity (logP) compared to the fluorinated analog, as fluorine atoms enhance hydrophobic interactions .
  • Applications : Methoxy-substituted PAHs are often intermediates in organic electronics or ligands for catalysis.

2-(1,1-Difluoroethyl)naphthalene

  • Structure : Difluoroethyl (-CF₂CH₃) substituent instead of difluoromethoxy-phenyl.
  • Synthesis: Not explicitly described, but fluorinated alkyl groups are typically introduced via radical or nucleophilic fluorination .
  • Higher thermal stability due to reduced steric hindrance compared to the bulkier phenyl-substituted analog.

1-(Dimethylsilyl)naphthalene (3)

  • Structure : Dimethylsilyl (-SiMe₂H) substituent.
  • Synthesis : Prepared via lithiation of 1-bromonaphthalene followed by reaction with Me₂HSiCl (88% yield) .
  • Key Differences :
    • Silicon-based substituents introduce distinct electronic and steric effects, enabling applications in silicon-based polymers or precursors for semiconductor materials.
    • Higher reactivity toward electrophiles compared to fluorinated analogs due to the Si–H bond.

Pharmacologically Relevant Fluorinated Analogs

Roflumilast

  • Structure : Contains a 4-difluoromethoxybenzamide moiety but lacks a naphthalene core.
  • Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with anti-inflammatory properties .
  • Comparison :
    • The difluoromethoxy group in roflumilast enhances metabolic stability and target affinity, suggesting similar benefits could extend to 1-(3-(Difluoromethoxy)phenyl)naphthalene in drug design.
    • However, the naphthalene core in the target compound may confer π-π stacking interactions useful in materials science rather than pharmacology.

Toxicological and Environmental Profiles

While direct data for this compound are absent, insights can be inferred from related naphthalene derivatives:

  • Naphthalene and Methylnaphthalenes :
    • Exhibit hepatic, renal, and respiratory toxicity in mammals .
    • Environmental persistence due to low water solubility and high logP values .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Substituent Molecular Formula Molecular Weight Key Applications
This compound -OCF₂H-Ph C₁₇H₁₂F₂O 282.28 Materials science, drug design (inferred)
1-(3-Methoxyphenyl)naphthalene -OCH₃-Ph C₁₇H₁₄O 234.29 Organic synthesis
2-(1,1-Difluoroethyl)naphthalene -CF₂CH₃ C₁₂H₁₀F₂ 192.20 Fluorinated polymers
Roflumilast -OCF₂H (benzamide) C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 PDE4 inhibition

Biological Activity

1-(3-(Difluoromethoxy)phenyl)naphthalene is a notable compound within the realm of organic chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F2OC_{15}H_{12}F_2O, with a molecular weight of approximately 270.27 g/mol. The difluoromethoxy group significantly influences the compound's chemical properties, enhancing its lipophilicity and bioavailability, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily revolves around its interaction with various molecular targets, particularly enzymes involved in neurotransmitter metabolism. Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), an enzyme critical for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, these compounds may help regulate neurotransmitter levels, potentially offering therapeutic effects in treating neurological disorders.

Biological Activity Overview

Activity Description
MAO Inhibition Compounds similar to this compound exhibit potential as MAO inhibitors, impacting neurotransmitter levels.
Anticancer Potential Some naphthalene derivatives have shown cytotoxic effects against various cancer cell lines .
Toxicity Profiles Naphthalene derivatives have been associated with cases of poisoning, highlighting their potential risks .

Case Study 1: Naphthalene Poisoning

A significant case involved a 29-year-old female who ingested mothballs containing naphthalene. She developed symptoms including hemolysis and methemoglobinemia, which were managed through intravenous treatments including methylene blue and N-acetylcysteine. This case underscores the toxicological risks associated with naphthalene derivatives .

Case Study 2: Accidental Ingestion

Another case reported a 15-year-old boy who accidentally consumed a naphthalene ball. He exhibited severe intravascular hemolysis and acute kidney injury. Treatment involved ascorbic acid and hemodialysis, illustrating the serious health implications of naphthalene exposure .

Research Findings

Recent studies have highlighted the structural modifications that enhance the biological activity of naphthalene derivatives:

  • Enhanced Lipophilicity : The difluoromethoxy group increases the compound's ability to penetrate cell membranes, improving bioavailability and efficacy against biological targets.
  • Anticancer Activity : Certain derivatives have demonstrated significant antiproliferative effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Selectivity in Enzyme Interaction : Research indicates that specific structural features can lead to selective inhibition of target enzymes, minimizing off-target effects .

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